molecular formula C12H22O4 B14286056 Ethyl 4-acetoxyoctanoate CAS No. 121312-01-4

Ethyl 4-acetoxyoctanoate

Cat. No.: B14286056
CAS No.: 121312-01-4
M. Wt: 230.30 g/mol
InChI Key: YTHRNQINJGHRHH-UHFFFAOYSA-N
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Description

Ethyl 4-acetoxyoctanoate is an organic compound with the molecular formula C₁₂H₂₂O₄. It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of the acetoxy group, which is further connected to an octanoate chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-acetoxyoctanoate typically involves the esterification of 4-hydroxyoctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the product. The use of microreactors has also been explored to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-acetoxyoctanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 4-hydroxyoctanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-acetoxyoctanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed to release 4-hydroxyoctanoic acid, which may then participate in various metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activities and cellular signaling pathways .

Comparison with Similar Compounds

    Ethyl acetate: A simpler ester with a shorter carbon chain.

    Methyl butyrate: Another ester with a different alkyl group.

    Ethyl hexanoate: An ester with a similar structure but a shorter carbon chain.

Comparison: Ethyl 4-acetoxyoctanoate is unique due to its longer carbon chain and the presence of an acetoxy group, which imparts distinct chemical and physical properties. Compared to simpler esters like ethyl acetate, it has a higher molecular weight and boiling point, making it suitable for specific applications in industry and research .

Properties

CAS No.

121312-01-4

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

ethyl 4-acetyloxyoctanoate

InChI

InChI=1S/C12H22O4/c1-4-6-7-11(16-10(3)13)8-9-12(14)15-5-2/h11H,4-9H2,1-3H3

InChI Key

YTHRNQINJGHRHH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC(=O)OCC)OC(=O)C

Origin of Product

United States

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